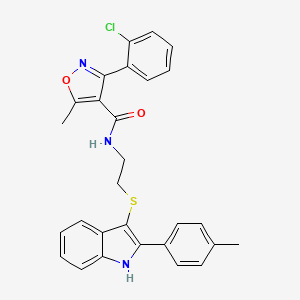

3-(2-chlorophenyl)-5-methyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide

Description

This compound is a structurally complex molecule featuring an isoxazole-carboxamide core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a thioethyl-linked 2-(p-tolyl)-1H-indole moiety at the carboxamide nitrogen. Its design integrates pharmacophores known for diverse biological activities, including kinase inhibition, antiviral effects, and anti-inflammatory properties.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN3O2S/c1-17-11-13-19(14-12-17)25-27(21-8-4-6-10-23(21)31-25)35-16-15-30-28(33)24-18(2)34-32-26(24)20-7-3-5-9-22(20)29/h3-14,31H,15-16H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWBJIQTLOFOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide, hereafter referred to as Compound A , is a synthetic derivative belonging to the isoxazole family. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

Compound A features a complex structure that includes an isoxazole ring, a chlorophenyl group, and an indole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antiviral properties. For instance, certain isoxazole compounds have shown effectiveness against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity. Although specific data for Compound A is limited, its structural similarity to other active isoxazoles suggests a potential for similar antiviral effects .

Anticancer Potential

Compounds with indole and isoxazole structures have been investigated for their anticancer properties. Indole derivatives are known for their ability to modulate various signaling pathways involved in cancer progression. Compound A's unique structure may facilitate interactions with key proteins involved in tumor growth and metastasis. Studies have reported that certain indole derivatives can induce apoptosis in cancer cells, which could be relevant for Compound A's biological activity .

The precise mechanism of action for Compound A remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication or cancer cell proliferation.

- Modulation of Signaling Pathways : The interaction of the indole moiety with cellular receptors may influence pathways such as apoptosis and cell cycle regulation.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to Compound A can inhibit viral replication and induce cytotoxicity in various cancer cell lines. For example, a study found that certain isoxazoles inhibited HCV NS5B polymerase with IC50 values in the low micromolar range .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Isoxazole Derivative 1 | HCV NS5B | 0.35 |

| Isoxazole Derivative 2 | Cancer Cell Line | 0.22 |

In Vivo Studies

Although specific in vivo data for Compound A is scarce, related compounds have shown promising results in animal models. For instance, indole-based compounds have been reported to significantly reduce tumor size in xenograft models, suggesting that Compound A may also possess similar anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent variations, pharmacological data, and synthesis strategies.

Table 1: Structural and Functional Comparison

Key Findings :

Replacement of the indole-thioethyl group with a thiourea moiety (as in ) reduces molecular flexibility, which may limit bioavailability despite similar isoxazole-carboxamide cores .

Synthesis Complexity :

- The target compound requires advanced coupling strategies (e.g., thiol-ethylation of indole), contrasting with the straightforward cyclization methods used for thiophene-substituted derivatives () .

Pharmacological Gaps: While 6m demonstrates potent antiviral activity, the target compound’s biological profile remains uncharacterized.

Analytical and Computational Insights

- Structural Confirmation : Single-crystal X-ray diffraction (utilizing SHELX programs) confirmed the geometry of related compounds (e.g., ), a method applicable to the target compound for resolving stereochemical ambiguities .

- Docking Studies : Molecular modeling of analogs (e.g., ) into FLT3 kinase highlights the importance of the isoxazole-carboxamide scaffold in ATP-binding pocket interactions, suggesting a conserved mechanism across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.